molecular formula C13H19N3 B1491654 6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098022-82-1

6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1491654
CAS No.: 2098022-82-1
M. Wt: 217.31 g/mol
InChI Key: YBIFPIFLOLYJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The imidazo[1,2-b]pyrazole core is recognized as a promising non-classical bioisostere for the indole ring, a common structure in many pharmaceuticals . Replacing an indole with an imidazo[1,2-b]pyrazole system has been shown to significantly improve aqueous solubility, which is a critical parameter for optimizing the pharmacokinetic properties of drug candidates . This compound features a tert-butyl group, which can influence metabolic stability and binding affinity, and a cyclopropylmethyl substituent, a moiety often used to fine-tune molecular properties. Researchers are exploring this and related structures for a wide spectrum of biological activities, building on the established profile of the imidazo[1,2-b]pyrazole scaffold which includes antimicrobial, anticancer, and anti-inflammatory properties . Its primary research value lies in its potential as a building block for developing novel therapeutic agents. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-tert-butyl-1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-13(2,3)11-8-12-15(9-10-4-5-10)6-7-16(12)14-11/h6-8,10H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIFPIFLOLYJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=CN(C2=C1)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the imidazo[1,2-b]pyrazole core.
  • Introduction of the tert-butyl group at the 6-position.
  • Alkylation at the 1-position with cyclopropylmethyl moiety.

The key approaches include multi-component reactions, regioselective functionalization, and subsequent alkylation steps.

Core Scaffold Synthesis and Functionalization

A common route to the imidazo[1,2-b]pyrazole scaffold is through multi-component reactions involving isocyanides and amines, as described in recent literature. For example, the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) is used to rapidly access imidazo[1,2-a]-heterocycles, which are closely related scaffolds. Although specific to imidazo[1,2-a]pyrazoles, similar strategies apply to the [1,2-b] isomer with appropriate starting materials and conditions.

Selective functionalization on the imidazo[1,2-b]pyrazole ring can be achieved via:

  • Br/Mg-exchange reactions.
  • Regioselective magnesiations and zincations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl).
  • Subsequent trapping with electrophiles to introduce various substituents.

These methods allow precise installation of bulky groups such as tert-butyl at the 6-position.

Introduction of the tert-Butyl Group

The tert-butyl group at the 6-position is introduced either by direct alkylation or by using tert-butyl-substituted precursors. Removal or modification of protecting groups such as tert-butyl can be performed by treatment with HBr, followed by further functionalization steps such as Buchwald–Hartwig coupling to achieve the desired heterocycle.

Alkylation at the 1-Position with Cyclopropylmethyl

The 1-position alkylation with cyclopropylmethyl is typically achieved by nucleophilic substitution using the corresponding alkyl halide (cyclopropylmethyl halide) under basic conditions. This step is often performed after the core scaffold is constructed and the 6-position substituent is installed.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Catalysts Conditions Outcome/Yield Notes
1 Scaffold formation Isocyanides, amines, aldehydes (GBB-3CR) Toluene/methanol, 120 °C, 18 h or microwave 30 min Imidazo[1,2-b]pyrazole core Rapid access to core heterocycle
2 Selective functionalization TMP-bases, electrophiles Inert atmosphere, 50 °C 6-tert-butyl substitution Regioselective magnesiation/zincation
3 Alkylation at 1-position Cyclopropylmethyl halide, base Room temp to 40 °C 1-(cyclopropylmethyl) derivative Nucleophilic substitution
4 Deprotection/modification HBr, Buchwald–Hartwig coupling Standard lab conditions Final functionalized heterocycle Removal of tert-butyl or further coupling
5 Purification Chromatography, crystallization Ambient Pure compound Confirmed by NMR, IR, MS

Research Findings and Analytical Data

  • The regioselective functionalization techniques allow for high yields (typically >80%) and good selectivity for the tert-butyl substitution at the 6-position.

  • Alkylation steps with cyclopropylmethyl halides proceed efficiently under mild conditions, preserving the integrity of the heterocyclic core.

  • Catalytic systems such as InCl3 under ultrasound irradiation have been shown to accelerate related heterocyclic syntheses with excellent yields (up to 95%) and short reaction times (20 minutes), indicating potential for adaptation to this compound's synthesis.

  • Structural confirmation is routinely performed by NMR spectroscopy, IR spectroscopy, and mass spectrometry, ensuring the purity and correct substitution pattern of the final compound.

Chemical Reactions Analysis

Types of Reactions

6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted imidazo[1,2-b]pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Physicochemical Properties

Key properties are inferred from structurally related compounds (Table 1):

Table 1. Comparative Physicochemical Properties

Compound Name Substituents (Position) logD Aqueous Solubility pKa Metabolic Stability
Target Compound 6-(tert-butyl), 1-(cyclopropylmethyl) ~2.5* Moderate-High* ~7.3** High
Pruvanserin (Indole-based) Indole core 3.2 Low 6.4 Moderate
1H-Imidazo[1,2-b]pyrazole (Isostere 4) Unsubstituted core 1.8 High 7.3 High
6-Methyl-1H-imidazo[1,2-b]pyrazole 6-Methyl 2.1 Moderate 7.1 Moderate
7-Chloro-6-methyl-1H-imidazo[1,2-b]pyrazole 6-Methyl, 7-Chloro 2.8 Low 6.9 Low

Inferred from structural analogs; *Deprotonation of core NH .

Key Observations:

  • Solubility & Lipophilicity: The target compound’s tert-butyl group increases logD compared to unsubstituted imidazo[1,2-b]pyrazoles (e.g., Isostere 4, logD 1.8) but remains lower than indole-based drugs like pruvanserin (logD 3.2) . Cyclopropylmethyl may offset tert-butyl’s lipophilicity, enhancing solubility relative to chloro/methyl derivatives (e.g., 7-chloro-6-methyl analog).
  • pKa: The core NH deprotonation (pKa ~7.3) aligns with imidazo[1,2-b]pyrazoles, favoring ionization in physiological conditions, unlike indoles (pKa ~10) .
  • Metabolic Stability: Bulky tert-butyl and rigid cyclopropylmethyl groups likely reduce cytochrome P450-mediated oxidation, improving stability compared to methyl/chloro derivatives .

Biological Activity

6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound features an imidazo[1,2-b]pyrazole core, characterized by a tert-butyl group and a cyclopropylmethyl substituent, which may influence its biological interactions and therapeutic applications.

  • IUPAC Name : 6-tert-butyl-1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole
  • Molecular Formula : C13H19N3
  • Molecular Weight : 217.31 g/mol
  • CAS Number : 2098022-82-1

Synthesis

The synthesis of this compound typically involves the cyclization of tert-butyl-substituted hydrazine with cyclopropylmethyl ketone under basic conditions, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

The biological activity of this compound is primarily attributed to its ability to bind to specific proteins or enzymes, modulating various biochemical pathways. This modulation can affect cellular processes such as signal transduction and gene expression.

Pharmacological Studies

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Antitumor Activity : Preliminary investigations suggest that this compound exhibits cytotoxic effects against several cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.
  • Neuroprotective Properties : Some studies suggest neuroprotective effects, possibly through the modulation of neuroinflammatory pathways.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, a comparison with similar compounds can be useful:

Compound NameStructureBiological Activity
1H-imidazo[1,2-b]pyrazoleStructureBaseline activity
6-(tert-butyl)-1H-imidazo[1,2-b]pyrazoleStructureEnhanced stability and activity
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazoleStructureModerate activity

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor effects of various imidazo[1,2-b]pyrazole derivatives, this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell growth .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of this compound revealed that it effectively reduced the production of pro-inflammatory cytokines in activated macrophages. The mechanism appears to involve inhibition of NF-kB signaling pathways .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole?

  • Methodological Answer : A sequential one-pot approach using hydrazine hydrate, ethoxymethylene-substituted malononitrile derivatives, isocyanides, and aldehydes enables rapid synthesis. Acid catalysis (e.g., HClO₄) accelerates the Groebke–Blackburn–Bienaymé reaction (GBB-3CR), achieving regioselective formation of the 1H-imidazo[1,2-b]pyrazole core in 15 minutes with 59% yield. Post-synthetic bromination (e.g., N-bromosuccinimide in acetonitrile) allows functionalization at position 7 .

Q. How is regioselectivity ensured during the synthesis of substituted 1H-imidazo[1,2-b]pyrazoles?

  • Methodological Answer : Regioselectivity is controlled by pre-functionalizing the pyrazole ring and using sterically hindered TMP-bases (2,2,6,6-tetramethylpiperidyl) for directed metalation. For example, bromination at position 7 (via NBS) directs subsequent magnesiation or zincation to specific sites (e.g., positions 3 or 2), enabling precise functionalization .

Advanced Research Questions

Q. How does selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold enhance its applicability in drug discovery?

  • Methodological Answer : Functionalization via Br/Mg-exchange (using iPrMgCl·LiCl) or TMP-base metalation enables the introduction of diverse electrophiles (e.g., allyl groups, aryl halides). For instance, cross-coupling reactions with Pd catalysts (e.g., PEPPSI-iPr) yield arylated derivatives (57–89% yield), which are critical for tuning biological activity. This approach was validated in synthesizing a pruvanserin isostere, demonstrating enhanced aqueous solubility .

Q. What experimental strategies resolve contradictions in physicochemical property data for 1H-imidazo[1,2-b]pyrazole derivatives?

  • Methodological Answer : Comparative assays using matched molecular pairs (e.g., indole vs. 1H-imidazo[1,2-b]pyrazole) reveal structure-property relationships. For example, replacing indole with the imidazo[1,2-b]pyrazole core in pruvanserin analogues reduces logD (lipophilicity) from 3.0 to 2.2, increasing solubility by >10-fold. pKa shifts (7.3 vs. 6.4) indicate altered protonation behavior, necessitating pH-dependent solubility and permeability assays .

Q. How can metabolic stability challenges in 1H-imidazo[1,2-b]pyrazole-based drug candidates be addressed?

  • Methodological Answer : Cytochrome P450 oxidation studies are essential. For example, the lower pKa of the imidazo[1,2-b]pyrazole NH (vs. indole) reduces susceptibility to metabolic deactivation. Computational modeling of metabolic hotspots, combined with in vitro hepatocyte assays, guides structural modifications (e.g., introducing electron-withdrawing groups at position 6) to improve stability .

Q. What analytical techniques confirm the structural integrity of functionalized 1H-imidazo[1,2-b]pyrazoles?

  • Methodological Answer : 2D NMR (¹H-¹³C HMBC, NOESY) resolves tautomeric ambiguities and confirms regiochemistry. For example, the endo-configuration of the imidazo[1,2-b]pyrazole core is verified via NOE correlations between H-2 and H-7. High-resolution mass spectrometry (HRMS) and X-ray crystallography (CCDC 2097280) validate molecular weight and crystal packing .

Data-Driven Insights

  • Solubility Enhancement : The 1H-imidazo[1,2-b]pyrazole scaffold reduces logD by 0.8 units compared to indole, increasing aqueous solubility from 0.1 mg/mL to 1.2 mg/mL .
  • Functionalization Efficiency : Pd-catalyzed cross-couplings achieve 89% yield for electron-rich aryl halides (e.g., 4-methoxyphenyl), but require optimized catalysts (e.g., SPhos/Pd(OAc)₂) for electron-deficient substrates .
  • Synthetic Scalability : One-pot protocols reduce reaction times from 18 hours to <1 hour, with column chromatography-free purification via SEM-group protection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
Reactant of Route 2
6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.